
(3-Methoxypropyl)triphenylphosphonium bromide
Descripción general
Descripción
“(3-Methoxypropyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C22H24BrOP . It has an average mass of 415.303 Da and a monoisotopic mass of 414.074799 Da .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 1-Bromo-3-methoxypropane and Triphenylphosphine . The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .Molecular Structure Analysis
The molecular structure of “this compound” consists of a methoxypropyl group attached to a triphenylphosphonium group . The compound has a bromide ion associated with it .Physical And Chemical Properties Analysis
“this compound” has a melting point of 194-195 °C .Aplicaciones Científicas De Investigación
Antitumor Properties
- Antitumor Compounds : (3-Methoxypropyl)triphenylphosphonium bromide is involved in the synthesis of antitumor compounds, particularly derivatives of vinblastine-type alkaloids (Mangeney et al., 1979).
- Isoindolylalkylphosphonium Salts : Synthesis of isoindolylalkylphosphonium salts, including compounds related to this compound, showed significant activity against P-388 lymphocytic leukemia (Dubois et al., 1978).
Chemical Synthesis and Properties
- Chemical Synthesis : This compound is used in various chemical syntheses, such as the preparation of fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides through a three-component condensation reaction (Shaabani et al., 2006).
- Polymer Modification : It plays a role in the modification of poly(methyl methacrylate) resin, demonstrating its utility in the field of materials science (Hassanein et al., 1989).
Corrosion Inhibition
- Organophosphorus Corrosion Inhibitors : Research on corrosion inhibitors includes the study of this compound for its potential application in this area (Xia Ming, 2003).
Electrochemistry
- Nickel-Catalyzed Cross-Coupling : This compound is part of an electrochemically enabled, nickel-catalyzed dehydroxylative cross-coupling process, highlighting its relevance in advanced synthetic methodologies (Li et al., 2021).
Biological Characterization
- Mitochondrial pH Determination : A series of mitochondria-targeted α-aminophosphonates, including variants of this compound, have been synthesized for the determination of mitochondrial pH by (31)P NMR spectroscopy (Culcasi et al., 2013).
Safety and Hazards
Direcciones Futuras
Triphenylphosphonium-based compounds are recognized as important targets for new drug design in cancer, cardiovascular, and neurological diseases . They are also used for probing mitochondrial function, as diagnostic tools, and potential therapeutics . The future directions of research on “(3-Methoxypropyl)triphenylphosphonium bromide” could involve its use in these areas.
Mecanismo De Acción
Target of Action
Similar compounds like triphenylphosphonium salts have been found to selectively inhibit the growth of cancer cells . They can form delocalized lipophilic cations with positive charge themselves and preferentially transfer from an aqueous to the hydrophobic environment, selectively accumulating in the mitochondria of cancer cells .
Mode of Action
It’s known that triphenylphosphonium salts can selectively accumulate in the mitochondria of cancer cells due to their higher transmembrane potentials . This suggests that (3-Methoxypropyl)triphenylphosphonium bromide may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential accumulation in the mitochondria of cancer cells, it may influence pathways related to cellular respiration and energy production .
Result of Action
Similar compounds have been found to exhibit antitumor activity, suggesting that this compound may have similar effects .
Propiedades
IUPAC Name |
3-methoxypropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDMMYQNGTXEA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614249 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111088-69-8 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



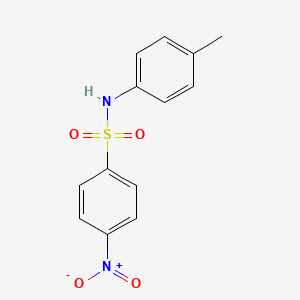
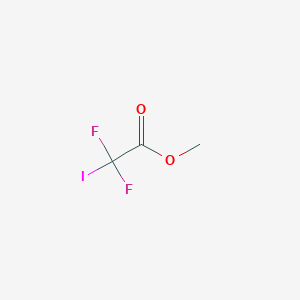


![Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B3045565.png)
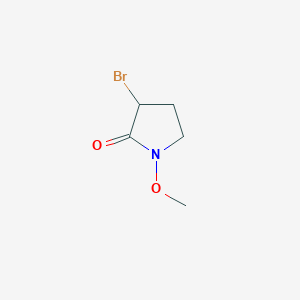
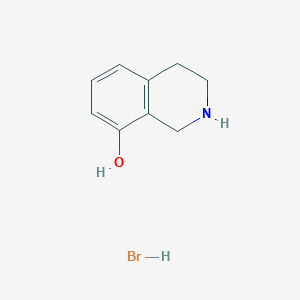
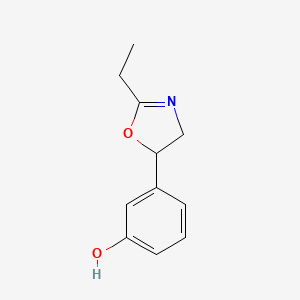
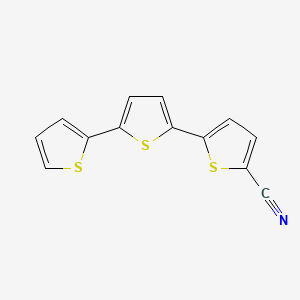
![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)

